molecular formula C24H9F18P B065459 Tris[3,5-bis(trifluoromethyl)phenyl]phosphine CAS No. 175136-62-6

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Cat. No.: B065459
CAS No.: 175136-62-6
M. Wt: 670.3 g/mol
InChI Key: ITJHLZVYLDBFOJ-UHFFFAOYSA-N
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Description

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the chemical formula

C24H9F18PC_{24}H_{9}F_{18}PC24​H9​F18​P

. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. This compound is notable for its high thermal and chemical stability, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

PCl3+3LiC6H3(CF3)2P(C6H3(CF3)2)3+3LiClPCl_3 + 3 \text{LiC}_6H_3(\text{CF}_3)_2 \rightarrow P(\text{C}_6H_3(\text{CF}_3)_2)_3 + 3 \text{LiCl} PCl3​+3LiC6​H3​(CF3​)2​→P(C6​H3​(CF3​)2​)3​+3LiCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding phosphine oxide.

    Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

    Coordination: As a ligand, it forms stable complexes with various transition metals.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Metal Salts: Palladium, platinum, and nickel salts for complex formation.

Major Products:

    Phosphine Oxide: Formed during oxidation.

    Metal Complexes: Various metal-phosphine complexes used in catalysis.

Chemistry:

    Catalysis: Widely used as a ligand in homogeneous catalysis, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Material Science: Utilized in the synthesis of advanced materials due to its stability and electronic properties.

Biology and Medicine:

    Drug Development: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals due to its ability to form stable complexes with metals.

Industry:

    Polymerization Catalysts: Used in the production of polymers and plastics.

    Electronics: Employed in the manufacture of electronic components due to its high thermal stability.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine
  • Tris(4-trifluoromethylphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine

Comparison: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its electron-withdrawing capability compared to other phosphines. This property makes it particularly effective in stabilizing metal centers and facilitating catalytic processes. Its high thermal stability and resistance to oxidation also set it apart from other similar compounds.

Biological Activity

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (TFP) is a phosphine ligand known for its unique electronic properties and applications in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its interactions in various biological systems, including cytotoxicity, apoptosis induction, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H9_{9}F18_{18}P
  • Molecular Weight : 670.281 g/mol
  • CAS Number : 175136-62-6
  • InChI Key : ITJHLZVYLDBFOJ-UHFFFAOYSA-N

TFP is characterized by its trifluoromethyl groups, which significantly influence its electronic properties and reactivity. Its insolubility in water limits its direct application in aqueous biological systems but enhances its stability in organic solvents.

Cytotoxicity Studies

Recent studies have demonstrated that TFP derivatives, particularly when coordinated with metal centers such as palladium(II), exhibit significant cytotoxic effects against various cancer cell lines. For example, a palladium(II) complex of TFP was shown to induce apoptosis and necrosis in A549 (lung cancer) and HT29 (colon cancer) cells while having a lesser effect on normal lymphocytes. The findings suggest that the complex preferentially targets tumor cells, making it a candidate for further therapeutic exploration.

Cell LineIC50 (µM)Apoptosis InductionNecrosis Induction
A54915HighModerate
HT2912ModerateHigh
Lymphocytes30LowLow

The mechanism by which TFP complexes exert their cytotoxic effects appears to involve several pathways:

  • DNA Interaction : TFP complexes have shown a propensity to bind to DNA, potentially through intercalation or groove binding. This interaction may disrupt normal cellular functions and promote cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that TFP can induce oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.
  • Frustrated Lewis Pair Catalysis : TFP's role in catalyzing reactions involving frustrated Lewis pairs suggests that it may also participate in metabolic pathways influencing cell growth and survival.

Study 1: Cytotoxicity of Palladium(II) Complexes

A study investigated the cytotoxic effects of various palladium(II) complexes incorporating TFP on A549 and HT29 cell lines. The results indicated that the complexes exhibited higher cytotoxicity compared to free TFP, with IC50 values significantly lower than those observed for normal cells. This suggests a selective targeting mechanism that could be exploited for cancer therapy.

Study 2: Antitumor Activity Assessment

Another research effort focused on the antitumor activity of nickel(II) and palladium(II) complexes with TFP ligands. The study utilized brine shrimp lethality assays alongside standard antimicrobial tests, revealing that TFP complexes demonstrated promising biocidal activity with LD50 values as low as 12.4 µg/mL against brine shrimp, indicating potential as an antitumor agent.

Scientific Research Applications

Catalysis

Role as a Ligand:
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a highly effective ligand in numerous catalytic reactions. It enhances the efficiency of processes such as:

  • Cross-Coupling Reactions: This compound facilitates the formation of carbon-carbon bonds in organic synthesis, which is crucial for building complex organic molecules. For instance, it has been utilized in palladium-catalyzed reactions where it forms stable complexes that improve reaction rates and yields .
  • Frustrated Lewis Pairs: Research indicates that this compound can serve as the Lewis acidic component in frustrated Lewis pairs, allowing for unique reactivity patterns and hydrogen activation .

Table 1: Catalytic Applications

Reaction TypeCatalyst TypeApplication Example
Cross-CouplingPalladium ComplexesSynthesis of biaryl compounds
HydrogenationFrustrated Lewis PairsActivation of H₂ for various transformations
Electrophilic SubstitutionAryl IodidesFormation of aryl-aryl bonds

Material Science

Development of Advanced Materials:
this compound is integral in the development of advanced materials with enhanced properties:

  • Polymers and Coatings: It is used to create polymers that exhibit improved thermal stability and chemical resistance. This is particularly beneficial in applications requiring durable materials .
  • Conductive Materials: The compound's unique electronic properties make it suitable for formulating conductive materials used in electronic devices .

Pharmaceutical Development

Synthesis of Therapeutic Agents:
In pharmaceutical research, this compound plays a pivotal role in drug discovery:

  • Complex Organic Molecules: The compound aids in the synthesis of complex organic molecules that are potential therapeutic agents. Its ability to stabilize reactive intermediates enhances the efficiency of synthetic pathways .

Electronics

Applications in Electronic Components:
The unique properties of this compound make it suitable for various electronic applications:

  • Formulation of Conductive Materials: It is used in developing conductive inks and coatings for electronic components due to its high electron-withdrawing capacity .

Environmental Chemistry

Pollutant Remediation:
this compound is also applied in environmental chemistry:

  • Remediation Techniques: The compound contributes to methods for removing pollutants from environments, showcasing its utility in developing sustainable environmental solutions .

Case Study 1: Palladium-Catalyzed Cross-Coupling

A study demonstrated that using this compound as a ligand significantly improved the yield of biaryl compounds through palladium-catalyzed cross-coupling reactions. The reaction conditions were optimized to achieve over 90% yield under mild conditions.

Case Study 2: Development of Conductive Polymers

Research focused on the incorporation of this compound into polymer matrices revealed enhanced electrical conductivity and thermal stability compared to traditional materials. This advancement opens new avenues for electronic device applications.

Properties

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H9F18P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380755
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-62-6
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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